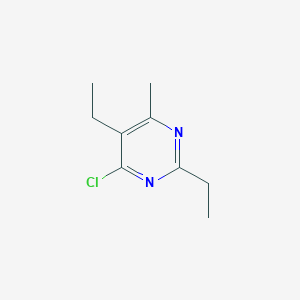
4-Chloro-2,5-diethyl-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-diethyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₉H₁₃ClN₂ It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-diethyl-6-methylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl derivatives under microwave conditions has been reported to yield the desired compound efficiently . The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-diethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives can be used under microwave conditions to achieve substitution at the chlorine position.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives yield 2-anilinopyrimidines, while coupling reactions with boron reagents produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-diethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and antifungal agents.
Materials Science: The compound is used in the development of supramolecular networks for molecular recognition.
Biological Research: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-diethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, derivatives of pyrimidine have been shown to inhibit the activity of kinases, which are involved in cell signaling pathways . The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor used in the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
4-chloro-2,5-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
KHMDZSZOPNJSLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1Cl)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


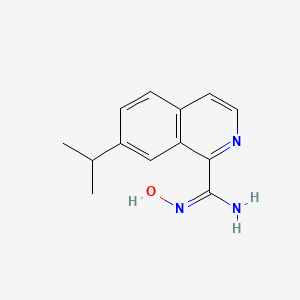

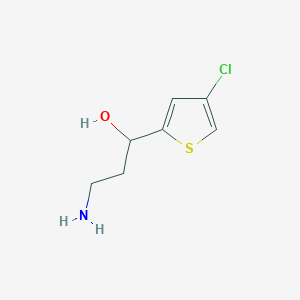
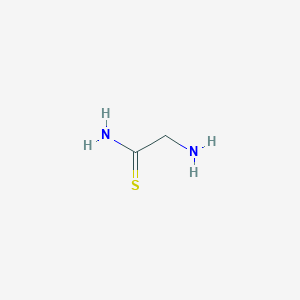
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
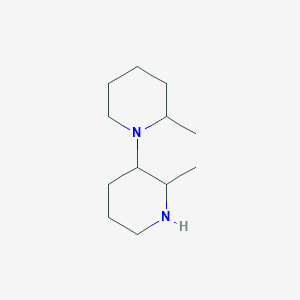

![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)



